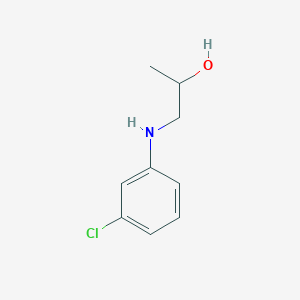
1-(3-Chloroanilino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It serves as an intermediate in the production of epichlorohydrin , a compound widely used in the synthesis of plastics, resins, and other chemicals.
1,3-Dichloropropan-2-ol: (1,3-DCP) has the chemical formula HOCH₂CHClCH₂Cl. It appears as a colorless liquid.
Preparation Methods
- Synthetic Routes: 1,3-DCP can be synthesized through the chlorination of glycerol (propane-1,2,3-triol) using hydrochloric acid . The reaction proceeds as follows:
Glycerol+2HCl→1,3-DCP+2H₂O
Industrial Production: The industrial production of 1,3-DCP involves the chlorination of glycerol on a large scale.
Chemical Reactions Analysis
Reactions: 1,3-DCP undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Limited research, but it may have applications in cell biology due to its reactivity.
Medicine: Not commonly used directly in medicine, but its derivatives find applications.
Industry: Vital for epichlorohydrin production.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely involves interactions with cellular components.
Molecular Targets: Unknown.
Pathways: Requires further investigation.
Comparison with Similar Compounds
Uniqueness: 1,3-DCP’s unique structure lies in its dichloro substitution pattern.
Similar Compounds: Other chlorinated alcohols, such as 1,2-dichloropropanol and 1,3-dichloropropanol
Remember that 1,3-DCP is considered a carcinogen and mutagen . Its presence in some Asian-style sauces, along with 3-monochloropropane-1,2-diol (3-MCPD), warrants attention
Properties
CAS No. |
111609-82-6 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(3-chloroanilino)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-7(12)6-11-9-4-2-3-8(10)5-9/h2-5,7,11-12H,6H2,1H3 |
InChI Key |
IKEBQDAAZBVUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















